![molecular formula C15H22N2O2 B4431198 4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431198.png)
4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide
Overview
Description
4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
Mechanism of Action
4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking this receptor, this compound reduces the excitability of neurons and modulates the activity of other neurotransmitter systems such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of cAMP, a second messenger molecule that is involved in a variety of cellular processes.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models.
Future Directions
There are several future directions for research on 4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One direction is to explore its potential therapeutic applications in humans, particularly in the treatment of neurological and psychiatric disorders. Another direction is to investigate the potential of this compound as a tool for studying the role of the mGluR5 receptor in normal and pathological brain function. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in animal models and potential clinical applications.
Scientific Research Applications
4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects in animal models. This compound has also been shown to improve motor function in models of Parkinson's disease and reduce seizures in models of epilepsy.
properties
IUPAC Name |
4-methoxy-N-(2-piperidin-1-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)15(18)16-9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZLFCGRINXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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